Chlorhydrate de DL-Carnitine

Vue d'ensemble

Description

Le chlorhydrate de L-Carnitine est un composé zwitterionique hautement polaire qui joue un rôle crucial dans la voie de β-oxydation mitochondriale. Il est principalement impliqué dans le transport des acyl-CoA d'acides gras à longue chaîne dans les mitochondries pour leur dégradation par β-oxydation. Ce composé est largement reconnu pour son rôle dans le métabolisme énergétique et est utilisé dans diverses applications scientifiques et médicales .

Applications De Recherche Scientifique

L-Carnitine hydrochloride is extensively used in scientific research across multiple fields:

Chemistry: As a reagent in organic synthesis and a standard in analytical chemistry.

Biology: Studied for its role in cellular metabolism and mitochondrial function.

Medicine: Used in the treatment of carnitine deficiency, heart disease, and certain metabolic disorders.

Industry: Incorporated into dietary supplements, energy drinks, and weight loss products.

Mécanisme D'action

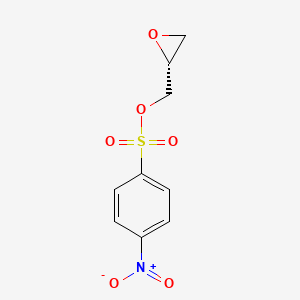

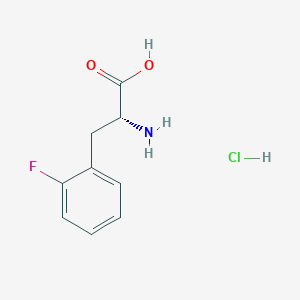

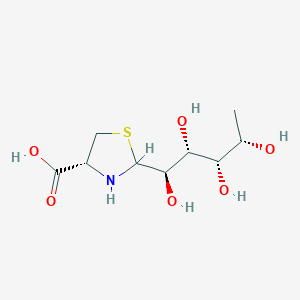

DL-Carnitine hydrochloride, also known as Carnitine hydrochloride, is a chemical compound with the formula C7H16ClNO3 . It plays a crucial role in various biological functions, particularly in lipid metabolism .

Target of Action

The primary target of DL-Carnitine hydrochloride is the transport of fatty acids into the mitochondria for subsequent β-oxidation . It is also used therapeutically to stimulate gastric and pancreatic secretions and in the treatment of hyperlipoproteinemias .

Mode of Action

DL-Carnitine hydrochloride interacts with its targets by enzymatically converting it into glycine betaine (GB) when grown under certain conditions . This conversion process is facilitated by three enzymes: L-carnitine dehydrogenase, BKACE, and betainyl-CoA thiolase .

Biochemical Pathways

DL-Carnitine hydrochloride affects the biochemical pathway involved in the metabolism of fatty acids. It is involved in the transport of fatty acids into the mitochondria, where they undergo β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Pharmacokinetics

The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

The result of DL-Carnitine hydrochloride’s action is the stimulation of gastric and pancreatic secretions and the treatment of hyperlipoproteinemias . It also plays a crucial role in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .

Action Environment

The action of DL-Carnitine hydrochloride can be influenced by environmental factors such as temperature and salinity. For instance, when grown at 37 °C under salt-stress conditions, the strain utilized carnitine as an osmoprotectant . When grown at low and high temperature, both carnitine and its metabolic intermediate GB were simultaneously accumulated intracellularly, serving as cryoprotectants and thermoprotectants .

Analyse Biochimique

Biochemical Properties

Carnitine hydrochloride is involved in the metabolism of fatty acids. It transports long-chain fatty acids from the cytosol into mitochondria to be oxidized for free energy production . It also participates in removing products of metabolism from cells . Carnitine hydrochloride shifts glucose metabolism from glycolysis to glycogen storage and enhances the transport of long-chain fatty acids into the mitochondria where they are oxidized for energy production .

Cellular Effects

Carnitine hydrochloride has been observed to promote expression and transfer to the membranes of B-50 protein, a protein known to be involved in neuronal development, neurogenesis, neuroplasticity, and neurotransmission . It has also been noted to induce an increase of fasting plasma trimethylamine-N-oxide (TMAO) levels, which was not associated with modification of determined inflammatory nor oxidative stress markers .

Molecular Mechanism

Carnitine hydrochloride exerts its effects at the molecular level by facilitating the transport of fatty acids into the mitochondrial matrix for their conversion in energy, via β-oxidation process . It also regulates pyruvate dehydrogenase activity by the reaction with acetyl-CoA and maintaining the acetyl-CoA/CoA ratio in the cell .

Temporal Effects in Laboratory Settings

The effects of Carnitine hydrochloride supplementation on inflammation, oxidative stress, and clinical parameters in critically ill septic patients were studied. A randomized double-blinded controlled trial was conducted, and it was found that Carnitine hydrochloride ameliorated inflammation, enhanced antioxidant defense, reduced mortality, and improved some clinical outcomes in critically ill patients with sepsis .

Dosage Effects in Animal Models

In animal species, the additives Carnitine hydrochloride appear to have a wide margin of safety (> 10) at the levels typically used in feed (10–50 mg/kg feed) .

Metabolic Pathways

Carnitine hydrochloride is involved in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion in energy, via β-oxidation process . It also plays an important role in the regulation of metabolic pathways involved in skeletal muscle protein balance: proteolysis and protein synthesis .

Transport and Distribution

The absorption of Carnitine hydrochloride after oral administration occurs partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18%. In contrast, the bioavailability of dietary Carnitine hydrochloride may be as high as 75% .

Subcellular Localization

Carnitine hydrochloride is located in the inner mitochondrial membrane where it plays the role of providing mitochondria with fatty acids as fuel for the β-oxidation pathway . This represents an essential component for energy metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de L-Carnitine peut être synthétisé par plusieurs méthodes, notamment la synthèse chimique et les approches biotechnologiques. Une voie de synthèse courante implique la réaction du ®-3-hydroxy-4-triméthylammoniumbutanoate avec l'acide chlorhydrique. Les conditions de réaction comprennent généralement :

Température : 0-5°C

Solvant : Eau ou éthanol

Catalyseur : Aucun requis

Temps de réaction : 2-3 heures

Méthodes de production industrielle

La production industrielle de chlorhydrate de L-Carnitine utilise souvent des méthodes biotechnologiques en raison de leur efficacité et de leur rentabilité. Ces méthodes comprennent :

Fermentation : Utilisation de micro-organismes tels qu'Escherichia coli ou Candida tropicalis pour produire de la L-Carnitine à partir de molécules précurseurs.

Conversion enzymatique : Utilisation d'enzymes comme la carnitine déshydrogénase pour convertir les précurseurs en L-Carnitine.

Synthèse chimique : Synthèse chimique à grande échelle impliquant la réaction de la triméthylamine avec l'acide ®-3-chloro-2-hydroxypropionique suivie d'un traitement à l'acide chlorhydrique.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de L-Carnitine subit diverses réactions chimiques, notamment :

Oxydation : Peut être oxydé pour former de l'aldéhyde de carnitine.

Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans des conditions spécifiques.

Substitution : Réagit avec les halogénures pour former différents dérivés de la carnitine.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogénures d'alkyle, chlorures d'acyle.

Principaux produits

Oxydation : Aldéhyde de carnitine.

Réduction : Dérivés de carnitine réduits.

Substitution : Divers esters et amides de carnitine.

Applications de la recherche scientifique

Le chlorhydrate de L-Carnitine est largement utilisé dans la recherche scientifique dans de multiples domaines :

Chimie : En tant que réactif en synthèse organique et en tant que standard en chimie analytique.

Biologie : Étudié pour son rôle dans le métabolisme cellulaire et la fonction mitochondriale.

Médecine : Utilisé dans le traitement de la déficience en carnitine, des maladies cardiaques et de certains troubles métaboliques.

Industrie : Incorporé dans les compléments alimentaires, les boissons énergisantes et les produits de perte de poids.

Mécanisme d'action

Le chlorhydrate de L-Carnitine facilite le transport des acides gras à longue chaîne dans les mitochondries en formant des esters acyl-carnitine. Ces esters sont ensuite transportés à travers la membrane mitochondriale par la translocase carnitine-acylcarnitine. À l'intérieur des mitochondries, le groupe acyle est transféré à nouveau vers le CoA, ce qui permet la β-oxydation. Ce processus est crucial pour la production d'énergie, en particulier dans les tissus musculaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétyl-L-carnitine : Une forme acétylée de la L-Carnitine avec une biodisponibilité accrue et des propriétés neuroprotectrices.

Propionyl-L-carnitine : Une forme propionylée utilisée pour la santé cardiovasculaire.

Tartrate de L-Carnitine : Une forme saline utilisée dans les compléments alimentaires pour une meilleure stabilité et absorption.

Unicité

Le chlorhydrate de L-Carnitine est unique en raison de sa forte polarité et de sa nature zwitterionique, ce qui améliore sa solubilité et sa biodisponibilité. Contrairement à ses dérivés, il est principalement utilisé pour son rôle dans le métabolisme des acides gras et la production d'énergie .

Propriétés

IUPAC Name |

3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045850 | |

| Record name | Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-05-2, 56-99-5 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64264D63N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary function of carnitine in the body?

A1: Carnitine plays a crucial role in fatty acid metabolism. It acts as a carrier molecule, transporting long-chain fatty acids across the mitochondrial membrane, enabling their breakdown (beta-oxidation) and subsequent energy production. [] [https://www.semanticscholar.org/paper/5f0e804c1d32e63a7aade2a4598e3ee4a47d7aa5]

Q2: What is the molecular formula and weight of carnitine hydrochloride?

A3: The molecular formula of carnitine hydrochloride is C7H16NO3Cl, and its molecular weight is 197.67 g/mol. [] [https://www.semanticscholar.org/paper/3e207d0cd6ee57400743e6e0e9f4dde103430c66]

Q3: Does the structure of carnitine hydrochloride provide insights into its biological activity?

A4: X-ray diffraction studies revealed that carnitine hydrochloride exists in a trans-zigzag configuration. Although structurally different from known muscarinic agents, it still exhibits muscarinic activity, suggesting the presence of distinct receptor binding sites. [] [https://www.semanticscholar.org/paper/39dbb2370cee03f02550c86cd9e075b10a5a8fe1]

Q4: What is unique about the spectroscopic behavior of carnitine hydrochloride?

A5: Secondary ion mass spectrometry (SIMS) analysis reveals that solid-state carnitine hydrochloride undergoes ion-beam-induced intermolecular methyl transfer reactions, resulting in a prominent peak at m/z 176 corresponding to (CH3)3N+ CH2CH(OH)CH2COOCH3 ions. Interestingly, this reaction is suppressed upon dissolving the compound, suggesting an intermolecular mechanism in the solid state. [] [https://www.semanticscholar.org/paper/78bd4b1005a1c8cc77af09d00f4326871e3178e4]

Q5: What factors influence the stability of carnitine hydrochloride?

A6: The stability of carnitine hydrochloride can be influenced by factors such as temperature, pH, and exposure to light and oxygen. Researchers are actively exploring different formulation strategies to enhance its stability and bioavailability. [] [https://www.semanticscholar.org/paper/3221375c9d924e124bfef67b6ce4fac2ac369932]

Q6: How is L-carnitine, the biologically active enantiomer, metabolized and excreted in the body?

A7: Following intravenous administration of DL-carnitine hydrochloride, L-carnitine is primarily eliminated through renal excretion. Approximately 80% of the administered dose is recovered in urine within 24 hours. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]

Q7: Does the route of administration affect the pharmacokinetic profile of L-carnitine?

A8: The pharmacokinetics of L-carnitine can be influenced by the route of administration. For instance, oral administration may result in different absorption and bioavailability compared to intravenous infusion. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]

Q8: What analytical techniques are commonly employed for the quantification of carnitine hydrochloride in pharmaceutical preparations?

A9: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely utilized technique for determining carnitine hydrochloride content in pharmaceutical formulations. Various methods have been developed to ensure accurate and reliable quantification. [] [https://www.semanticscholar.org/paper/3659f9c16081a1cf4306c4f4d96897fb10c24595], [] [https://www.semanticscholar.org/paper/565d6ac3ec8798a7fe34fa922b88495bee6663b8]

Q9: How do researchers ensure the quality and consistency of carnitine hydrochloride during its production and distribution?

A10: Stringent quality control measures are implemented throughout the manufacturing process of carnitine hydrochloride to ensure its purity, potency, and stability. This involves rigorous testing and adherence to established quality standards. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]

Q10: Are there potential therapeutic applications for carnitine hydrochloride?

A11: Research suggests potential benefits of carnitine hydrochloride in conditions like peripheral artery disease, but further investigations are needed to establish its efficacy and safety profile. [] [https://www.semanticscholar.org/paper/603db7977f38b87855a7be15c1eb0e88fc210c0d]

Q11: Can DL-carnitine hydrochloride be used as a source of L-carnitine in animal feed?

A12: Studies on Nile tilapia suggest that supplementing plant-based diets with DL-carnitine can be as effective as using pure L-carnitine in terms of influencing muscle lipid composition. This highlights its potential as an alternative source of L-carnitine in aquaculture. [] [https://www.semanticscholar.org/paper/12438ce71fb203d4f73b5be4da36efad93221454]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)